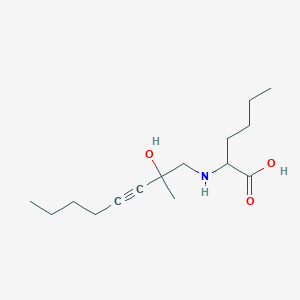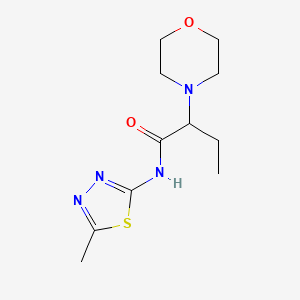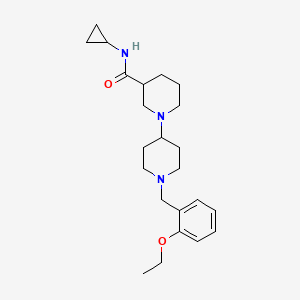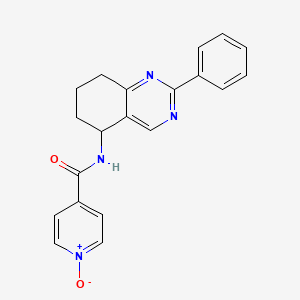![molecular formula C12H14N2O3S B6136937 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been studied for its potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been investigated for its anticancer properties. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of materials science, where it has been studied for its ability to act as a corrosion inhibitor for metals. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone can effectively inhibit the corrosion of metals such as copper and steel.
Mechanism of Action
The mechanism of action of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has minimal toxicity to normal cells and tissues. This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been shown to effectively inhibit the corrosion of metals without causing any adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone in lab experiments is its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound. Another direction is to explore its potential as a corrosion inhibitor for other metals and in different environments. Additionally, studies can be conducted to investigate the potential of this compound in other fields, such as catalysis and electrochemistry.
Synthesis Methods
The synthesis of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been reported in various studies. One of the commonly used methods is the condensation reaction between 2-aminobenzimidazole and ethylsulfonylacetone in the presence of a base such as potassium carbonate. The reaction takes place in ethanol or another suitable solvent, and the product is obtained after purification through recrystallization.
properties
IUPAC Name |
1-(2-ethylsulfonylbenzimidazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)12-13-10-6-4-5-7-11(10)14(12)8-9(2)15/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFUTPKQDJJYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

